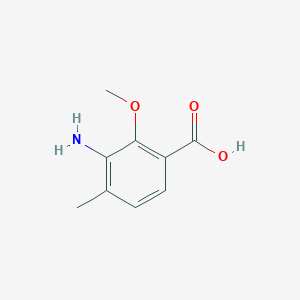
3-Amino-2-methoxy-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-methoxy-4-methylbenzoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, featuring an amino group, a methoxy group, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Amino-2-methoxy-4-methylbenzoic acid can be synthesized through multiple routes. One common method involves starting with 3-nitro-2-methylbenzoic acid, which is then reduced to 3-amino-2-methylbenzoic acid. This intermediate undergoes diazotization followed by methoxylation to yield the final product .
Another method uses 2,6-dichlorotoluene as the starting material. This compound is first subjected to methoxylation using sodium methoxide, followed by cyanation and hydrolysis to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-methoxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines or hydroxylamines.
Applications De Recherche Scientifique
3-Amino-2-methoxy-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-amino-2-methoxy-4-methylbenzoic acid involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the methoxy and methyl groups influence its solubility and reactivity. These interactions can affect pathways related to oxidative stress, microbial growth, and other biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-2-methylbenzoic acid: Similar in structure but lacks the amino group, resulting in different reactivity and applications.
2-Amino-3-methylbenzoic acid: Similar but lacks the methoxy group, affecting its solubility and biological activity.
3-Amino-4-methylbenzoic acid: Similar but the methoxy group is replaced by a methyl group, altering its chemical properties.
Uniqueness
3-Amino-2-methoxy-4-methylbenzoic acid is unique due to the presence of both an amino and a methoxy group on the benzene ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
3-amino-2-methoxy-4-methylbenzoic acid |
InChI |
InChI=1S/C9H11NO3/c1-5-3-4-6(9(11)12)8(13-2)7(5)10/h3-4H,10H2,1-2H3,(H,11,12) |
Clé InChI |
KYKLQJQRIXKJRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(=O)O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



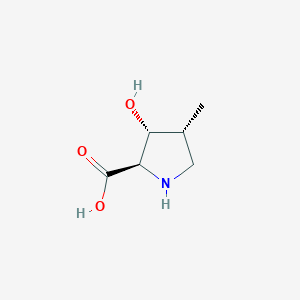
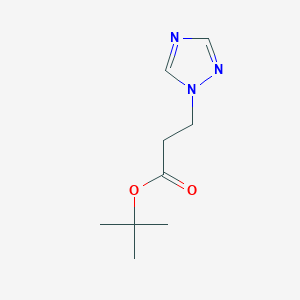




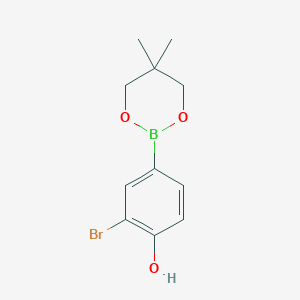

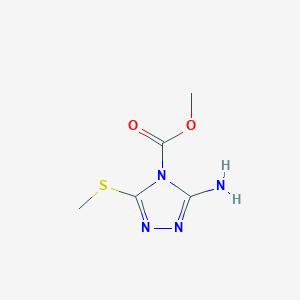

![(3S,3AR,6aR)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B12863049.png)


